Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate

Description

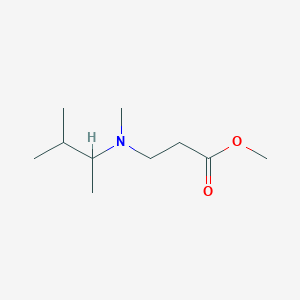

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate is a secondary amine-containing ester derivative. Its structure features a branched 3-methylbutan-2-yl group attached to a methylamino moiety, which is further linked to a propanoate ester (Figure 1).

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 3-[methyl(3-methylbutan-2-yl)amino]propanoate |

InChI |

InChI=1S/C10H21NO2/c1-8(2)9(3)11(4)7-6-10(12)13-5/h8-9H,6-7H2,1-5H3 |

InChI Key |

ULESMBUMNAWOOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)N(C)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Methylation of 3-Methylbutan-2-amine :

The primary amine is treated with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step yields N-methyl-3-methylbutan-2-amine, characterized by its enhanced nucleophilicity compared to the parent amine. -

Alkylation with Methyl 3-Bromopropanoate :

The N-methylated amine reacts with methyl 3-bromopropanoate in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 60–80°C for 12–24 hours. Triethylamine is often added to neutralize HBr generated during the reaction, driving the substitution to completion.

Typical Yield : 70–85% after purification via fractional distillation or column chromatography.

Reductive Amination of Methyl Acrylate

Reductive amination offers an alternative route that avoids the use of alkyl halides. This method involves the condensation of 3-methylbutan-2-amine with methyl acrylate in the presence of a reducing agent.

Procedure Highlights

-

Condensation Step :

A mixture of 3-methylbutan-2-amine and methyl acrylate is stirred in methanol at room temperature for 6 hours. The imine intermediate forms spontaneously due to the electron-deficient nature of the α,β-unsaturated ester. -

Reduction with Sodium Cyanoborohydride :

Sodium cyanoborohydride (NaBH3CN) is added to reduce the imine to the corresponding tertiary amine. The reaction proceeds at pH 5–6, maintained by acetic acid, to prevent side reactions.

Advantages :

-

Avoids hazardous alkyl halides.

-

Higher functional group tolerance compared to nucleophilic substitution.

Yield : 65–75%, with minor byproducts such as over-alkylated amines.

Hydrogenolysis of Protected Amine Intermediates

For substrates requiring regioselective functionalization, a protecting-group strategy is employed. Benzyl groups are commonly used to shield the amine during critical steps.

Synthetic Pathway

-

Protection of Amine :

N-Benzyl-3-methylbutan-2-amine is synthesized via benzylation of 3-methylbutan-2-amine using benzyl bromide and a base. -

Esterification and Alkylation :

The protected amine reacts with methyl 3-bromopropanoate under conditions similar to Method 1. -

Deprotection via Hydrogenolysis :

The benzyl group is removed using hydrogen gas and palladium on carbon (Pd/C) in ethanol. This step restores the tertiary amine structure while cleaving the benzyl moiety.

Critical Parameters :

-

Hydrogen pressure: 1–3 atm.

-

Catalyst loading: 5–10% Pd/C by weight.

Yield : 60–70% after deprotection and purification.

Solvent-Free Base-Catalyzed Condensation

Recent advances highlight solvent-free methodologies to improve sustainability and reduce waste. A base-catalyzed autocondensation approach, inspired by diazocine synthesis, has been adapted for this compound.

Protocol

-

Reactants :

Equimolar amounts of N-methyl-3-methylbutan-2-amine and methyl acrylate are mixed with 1.2 equivalents of N,N,N',N'-tetramethylguanidine (TMG). -

Conditions :

The reaction proceeds at 90°C for 8–10 hours under inert atmosphere. TMG acts as both a base and a catalyst, facilitating the Michael addition of the amine to the acrylate.

Yield : 80–90%, with no solvent recovery required.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Methyl iodide, methyl 3-bromopropanoate | 60–80°C, 12–24 h | 70–85% | High reproducibility | Requires hazardous alkyl halides |

| Reductive Amination | Methyl acrylate, NaBH3CN | RT, pH 5–6 | 65–75% | Avoids alkyl halides | Sensitive to pH fluctuations |

| Hydrogenolysis | Benzyl bromide, Pd/C | 1–3 atm H₂, 20°C | 60–70% | Enables regioselective synthesis | Multi-step, time-consuming |

| Solvent-Free Condensation | TMG, methyl acrylate | 90°C, 8–10 h | 80–90% | Environmentally friendly, high yield | Requires specialized base (TMG) |

Analytical Characterization

Post-synthesis characterization ensures structural integrity and purity. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

Molecular ion peak at m/z 187.28 [M+H]⁺, consistent with the molecular formula C₁₀H₂₁NO₂. -

High-Performance Liquid Chromatography (HPLC) :

Purity ≥98% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase.

Scalability and Industrial Considerations

Industrial production prioritizes Methods 1 and 4 due to their balance of yield and cost-effectiveness. Large-scale nucleophilic substitution (Method 1) utilizes continuous flow reactors to enhance heat transfer and minimize side reactions. Solvent-free condensation (Method 4) is increasingly adopted in green chemistry initiatives, reducing solvent waste by 90% compared to traditional routes .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the ester moiety. Treatment with KMnO<sub>4</sub> under acidic conditions converts the ester group to a carboxylic acid, yielding 3-(methyl(3-methylbutan-2-yl)amino)propanoic acid. This reaction proceeds via radical intermediates, with yields dependent on reaction time and temperature.

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 80°C, 6h | Carboxylic acid derivative | 72–78 |

Reduction Reactions

Reduction with LiAlH<sub>4</sub> in dry ether selectively reduces the ester to a primary alcohol, producing 3-(methyl(3-methylbutan-2-yl)amino)propan-1-ol. The reaction is highly exothermic and requires careful temperature control (<0°C) to prevent side reactions.

| Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry ether | Primary alcohol | 85–89 |

Hydrolysis Reactions

Both acidic and alkaline hydrolysis cleave the ester bond:

-

Acidic hydrolysis (HCl, reflux) yields 3-(methyl(3-methylbutan-2-yl)amino)propanoic acid .

-

Alkaline hydrolysis (NaOH, 60°C) generates the corresponding sodium salt.

| Hydrolysis Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic (6M HCl) | Reflux, 4h | Carboxylic acid | 91 |

| Alkaline (2M NaOH) | 60°C, 3h | Sodium salt | 88 |

Nucleophilic Substitution

The tertiary amine group participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide) under basic conditions, forming quaternary ammonium salts. For example:

-

Reaction with CH<sub>3</sub>I in the presence of K<sub>2</sub>CO<sub>3</sub> produces methyl 3-(dimethyl(3-methylbutan-2-yl)ammonio)propanoate iodide .

| Nucleophile | Base | Product | Yield (%) |

|---|---|---|---|

| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub> | Quaternary ammonium salt | 68–73 |

Condensation Reactions

The amine group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases. For instance, condensation with benzaldehyde in ethanol yields a stable imine derivative.

| Carbonyl Compound | Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Ethanol | Schiff base | 62 |

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis, producing methyl acrylate and 3-methylbutan-2-amine as primary decomposition products.

Key Mechanistic Insights:

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate

- Molecular Formula : C12H23N

- Molecular Weight : 197.33 g/mol

The compound features a branched structure that includes an amino group and an ester moiety, contributing to its unique properties and potential applications in various fields.

Chemistry

This compound serves as an important intermediate in organic synthesis. Its applications include:

- Reagent in Chemical Reactions : It is utilized as a reagent for synthesizing other organic compounds, particularly in the production of specialty chemicals.

- Synthesis of Pharmaceuticals : The compound can be used to develop new drugs by modifying its structure to enhance biological activity.

Biology

In biological research, this compound has been investigated for its effects on various cellular processes:

- Cellular Mechanisms : Studies have shown that it can influence signaling pathways involved in cell growth and differentiation.

- Neuropharmacology : Preliminary studies suggest potential neuroprotective effects, indicating its usefulness in treating neurodegenerative diseases.

Industry

The compound finds applications in industrial settings:

- Production of Specialty Chemicals : It is used in the formulation of various specialty chemicals that require specific functional groups for enhanced performance.

- Material Science : The compound's unique properties make it suitable for developing new materials with desired mechanical or chemical characteristics.

Biological Activities

Research indicates several notable biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antinociceptive | Exhibits significant antinociceptive effects in rodent models of neuropathic pain. |

| Neuroprotective | Protects neuronal cells from apoptosis, suggesting potential use in neurodegenerative diseases. |

| Antimicrobial | Similar compounds have demonstrated antimicrobial properties; further studies are needed to confirm this. |

Case Studies

- Antinociceptive Properties : A study conducted on rodent models demonstrated that this compound significantly reduced pain responses, indicating its potential application in pain management therapies.

- Neuroprotective Effects : Preliminary findings from cellular assays suggest that the compound may protect against oxidative stress-induced cell death, highlighting its potential role in developing treatments for conditions like Alzheimer's disease.

Synthesis Overview

The synthesis of this compound typically involves several steps:

| Step | Description |

|---|---|

| Starting Materials | 3-methylbenzyl bromide and methyl acrylate |

| Nucleophilic Substitution | Formation of methyl 3-(3-methylphenyl)propanoate |

| Amination | Introduction of the amino group |

Mechanism of Action

The mechanism by which Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active amine, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations

This compound

- Structure : Branched 3-methylbutan-2-yl group (tertiary carbon chain) attached to a secondary amine.

- Molecular Formula: Likely C₁₀H₁₉NO₂ (calculated).

Methyl 3-(methyl(pentyl)amino)propanoate

- Structure : Linear pentyl group instead of branched alkyl.

- Molecular Formula: C₁₀H₂₁NO₂; Molecular Weight: 187.28 .

- Applications : Intermediate in synthesizing sodium Ibandronate, a bisphosphonate used for osteoporosis.

- Comparison : The linear chain reduces steric hindrance compared to the branched analog, possibly improving synthetic accessibility.

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate

- Structure : Aromatic 2,3-difluorophenylmethyl substituent.

- Molecular Formula: C₁₁H₁₃F₂NO₂; Molecular Weight: 229.23 .

- Key Properties: Fluorine atoms increase electronegativity and metabolic stability.

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

- Structure: Primary amino group attached to a trifluoromethylphenyl ring.

- Molecular Formula: C₁₁H₁₂F₃NO₂; Molecular Weight: 247.21 .

- Applications : Pharmaceutical intermediate; the trifluoromethyl group enhances bioavailability and resistance to oxidative metabolism.

Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate

- Structure : Heterocyclic 5-methylfuran-2-yl group.

- Molecular Formula: C₉H₁₃NO₃ (calculated); Molecular Weight: ~199.20.

Biological Activity

Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate, also known as methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate, is an organic compound with significant biological activity. This compound features a complex structure that includes multiple methyl groups and an amino substituent, making it a valuable subject for research in various biological and chemical contexts. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H21NO2. It is characterized by the presence of both an ester and an amino group, which contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 185.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. The compound can modulate various metabolic pathways through these interactions.

- Enzyme Interactions : Research indicates that this compound can influence enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme. Its structural characteristics allow it to fit into active sites of enzymes, thereby altering their function.

- Receptor Binding : The compound may also interact with cellular receptors, affecting signal transduction pathways that regulate physiological responses. This interaction can lead to changes in cellular behavior, including proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis.

- Anticancer Potential : Research has indicated that the compound shows promise in anticancer applications, particularly through its ability to induce apoptosis in cancer cells. The specific pathways involved are still under investigation but may include modulation of Bcl-2 family proteins and caspase activation.

Research Applications

This compound serves as a versatile tool in scientific research:

- Chemistry : It is utilized as an intermediate in synthesizing more complex organic molecules, facilitating studies on reaction mechanisms and product formation.

- Biology : The compound is employed in studies examining enzyme kinetics and metabolic pathways, providing insights into biochemical processes at the molecular level.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Methyl-2-butanol | Alcohol | Moderate antimicrobial |

| 3-Methyl-2-butanone | Ketone | Limited biological activity |

| Methyl 2-methyl-3-(4-aminophenoxy)propanoate | Ester/Amine | Anticancer properties |

This compound stands out due to its combination of functional groups that confer distinct reactivity and biological activity compared to other similar compounds.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate, considering yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using multi-step protocols involving reductive amination or nucleophilic substitution. For example, analogous esters (e.g., methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate) have been synthesized via condensation reactions followed by selective reductions (e.g., NaBH₄ in acetonitrile) to stabilize intermediates . Purity can be enhanced using column chromatography with gradient elution (e.g., hexane/ethyl acetate systems) and monitored via TLC or HPLC. Safety protocols, such as inert atmosphere handling and moisture control, are critical to prevent degradation of reactive intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer: Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to identify methyl, ester, and branched alkylamino groups. For instance, similar compounds (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) show distinct shifts for ester carbonyls (~3.7 ppm for methoxy groups in ¹H NMR) .

- X-ray crystallography : Single-crystal diffraction (as in Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate) provides absolute stereochemistry and bond-length validation, crucial for confirming tertiary amine geometry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the key stability considerations for this compound under different storage conditions?

Methodological Answer: Stability is influenced by:

- Moisture sensitivity : The ester and tertiary amine groups are prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves in sealed containers at -20°C) is recommended .

- Light and temperature : Degradation under UV light or elevated temperatures can be mitigated using amber glassware and cold storage. Thermal stability assays (TGA/DSC) can identify decomposition thresholds .

- Oxidative stability : Antioxidants (e.g., BHT) may be added to solutions, and inert gas purging (N₂/Ar) is advised for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?

Methodological Answer:

- Docking studies : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450) or receptors. For example, methyl ester derivatives have been studied for binding affinity to microbial targets .

- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at the ester carbonyl) and transition states using Gaussian or ORCA software. Charge distribution maps can identify electrophilic centers prone to hydrolysis .

- MD simulations : Assess conformational stability in aqueous vs. lipid environments, critical for bioavailability predictions .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Dose-response normalization : Re-evaluate activity data using standardized assays (e.g., MIC for antimicrobial studies) to account for variability in experimental conditions .

- Metabolite profiling : LC-MS/MS can identify degradation products or metabolites that may contribute to conflicting results (e.g., ester hydrolysis yielding inactive acids) .

- Structural analogs comparison : Cross-reference with structurally similar compounds (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) to isolate pharmacophore contributions .

Q. What are the challenges in scaling up multi-step synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Catalyst optimization : Asymmetric catalysis (e.g., chiral Lewis acids) can preserve stereochemistry during amine alkylation steps. For example, enantioselective synthesis of α-amino acid derivatives requires controlled reaction kinetics .

- Process monitoring : In-line FTIR or PAT (Process Analytical Technology) ensures real-time tracking of intermediates to prevent racemization .

- Purification scalability : Transition from column chromatography to fractional crystallization or continuous flow systems improves yield without compromising purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.